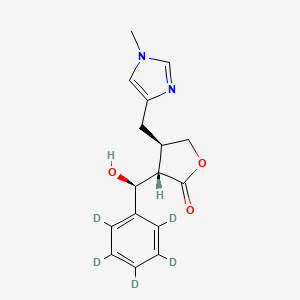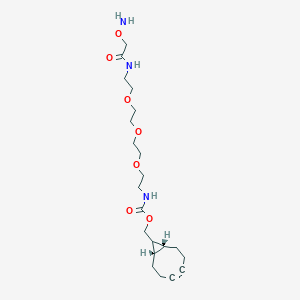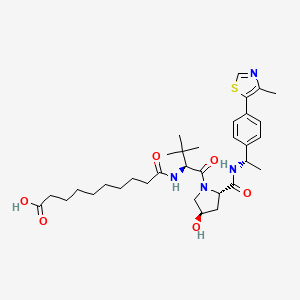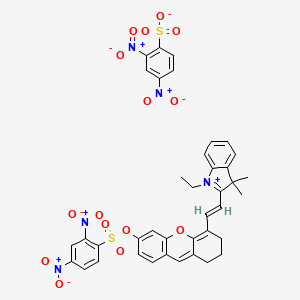![molecular formula C15H13ClN2O B12425674 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycobactin-IN-1 is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria. It specifically binds to salicyl-adenosine monophosphate ligase, a key enzyme in the mycobactin biosynthetic pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mycobactin-IN-1 involves the preparation of pyrazoline analogues. The general synthetic route includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . The reaction typically proceeds through a cyclization process, forming the pyrazoline ring structure.
Industrial Production Methods: Industrial production of Mycobactin-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions: Mycobactin-IN-1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the salicyl-adenosine monophosphate ligase enzyme, inhibiting its activity .
Common Reagents and Conditions: The synthesis of Mycobactin-IN-1 involves reagents such as hydrazine derivatives and α,β-unsaturated carbonyl compounds. The reaction conditions typically include controlled temperatures and solvents like ethanol or methanol .
Major Products Formed: The primary product of the synthesis is the pyrazoline analogue, Mycobactin-IN-1. No significant by-products are typically formed under optimized reaction conditions .
科学的研究の応用
Mycobactin-IN-1 has several scientific research applications, including:
作用機序
Mycobactin-IN-1 exerts its effects by binding to the salicyl-adenosine monophosphate ligase enzyme, which is crucial for mycobactin biosynthesis. This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of mycobactin, an essential siderophore for iron acquisition in mycobacteria . The inhibition of mycobactin biosynthesis ultimately leads to impaired iron uptake and reduced mycobacterial growth .
類似化合物との比較
SQ109: Another efflux pump inhibitor with a different mechanism of action.
AU1235: A compound with similar inhibitory effects on mycobacterial efflux pumps.
Verapamil and Chlorpromazine: Known efflux pump inhibitors with broader applications.
Uniqueness: Mycobactin-IN-1 is unique in its specific inhibition of the salicyl-adenosine monophosphate ligase enzyme, making it a targeted approach for disrupting mycobactin biosynthesis. This specificity distinguishes it from other efflux pump inhibitors that may have broader targets .
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 |
InChIキー |
BMOZIGVHPNPVGU-UHFFFAOYSA-N |
正規SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


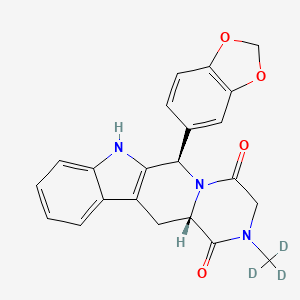
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
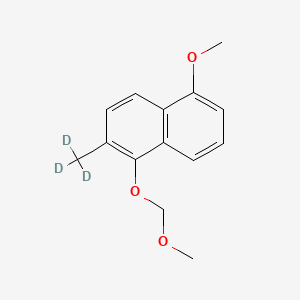
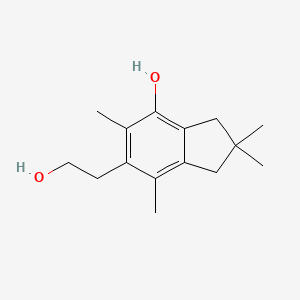
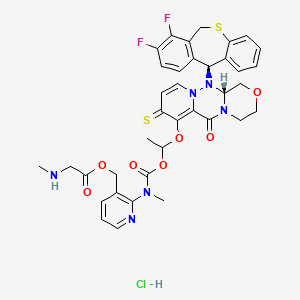
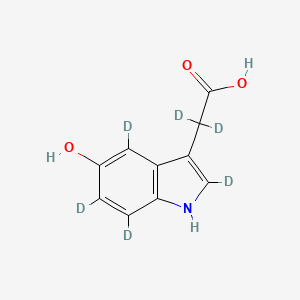
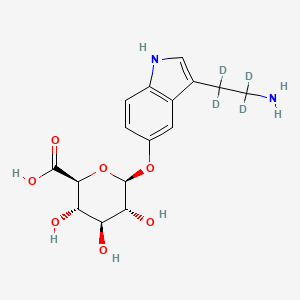
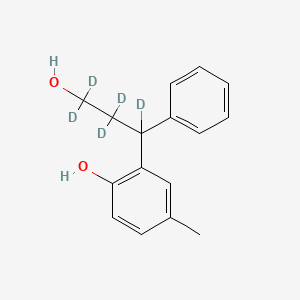
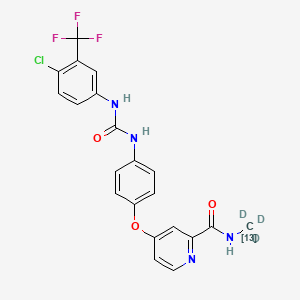
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
